Bisphenol Z
Overview
Description
Bisphenol Z (BPZ), also known as 4,4'-(cyclohexane-1,1-diyl)diphenol, is a chemical compound related to the well-known bisphenol A (BPA). It is part of a family of industrially important compounds used in the production of polymers and epoxy resins. BPZ has been synthesized in a laboratory setting, demonstrating the principles of electrophilic aromatic substitution, a standard topic in undergraduate organic chemistry education. The synthesis of BPZ is not only cost-effective but also serves as a platform for discussions on topics such as polymer synthesis, intellectual property, endocrine disruptors, and environmental toxicology .
Synthesis Analysis
The synthesis of BPZ is achieved through the acid-catalyzed reaction of phenol with cyclohexanone. This process exemplifies electrophilic aromatic substitution and can be completed within a single laboratory period, yielding about 45% of the product. The experiment is designed to be accessible to students and has a low cost, making it an excellent educational tool .
Molecular Structure Analysis
The molecular structure of BPZ derivatives has been explored in the context of their biological activity. These derivatives vary in size, polarity, and lipophilicity, which are key factors influencing their anti-proliferative effects on breast and glioblastoma cell lines. The structure-activity relationship indicates that increased lipophilicity enhances the cytotoxic effects of BPZ derivatives .
Chemical Reactions Analysis
BPZ and its derivatives have been studied for their reactivity in various contexts. For instance, bis(phenolato)amine zinc(II) catalysts, which are structurally related to BPZ, have been investigated for their activity in the polymerization of ε-caprolactone. These studies provide insights into the catalytically active species and the influence of catalyst structure on the rate and control of polymer formation . Additionally, bis(imino)phenoxide complexes of zirconium have shown remarkable reactivity towards the solvent-free polymerization of cyclic esters and lactides, leading to products with high molecular weights .
Physical and Chemical Properties Analysis
The physical and chemical properties of BPZ and related complexes have been characterized through various techniques. For example, mononuclear zinc(II) complexes with o-amino phenolate ligands have been studied using X-ray diffraction and NMR spectroscopy, revealing the coordination environment of the metal and the stability of the complexes in solution . Similarly, bis-phenolate complexes of different metals have been synthesized and characterized, with their coordinated radical species investigated through cyclic voltammetry and EPR spectroscopy .
Scientific Research Applications
Estrogenic Activity Assessment
Bisphenol Z, along with other bisphenols like BPA and BPF, has been studied for its estrogenic activity. These compounds can transactivate zebrafish estrogen receptor subtypes and induce GFP in zebrafish embryos, showcasing their endocrine-disrupting potential. The study underscores the significance of understanding the estrogenic activity of bisphenols in various cell and tissue contexts, highlighting the need for a comprehensive hazard assessment of potential endocrine-disrupting chemicals (Le Fol et al., 2017).
Environmental Monitoring and Remediation
Bisphenol Z and its analogs are monitored due to their potential toxicity and widespread usage. Advanced techniques have been developed for the efficient enrichment and detection of trace bisphenols in environmental samples. Notably, amino-functionalized metal-organic frameworks (MOFs) have shown promise as adsorbents, offering high selectivity and sensitivity in water analysis, indicating a broad application prospect in environmental monitoring (Yuan et al., 2020).
Photocatalytic Degradation
Bisphenol A (BPA), closely related to bisphenol Z, is known for its resistance to biodegradation. Studies have demonstrated that photocatalytic degradation using nanoparticles, such as ZnO, can effectively remove BPA from aqueous solutions. This indicates a potential avenue for the removal of bisphenol-related pollutants from the environment, offering an effective method for mitigating the impact of these compounds (Dianati Tilaki et al., 2014).
Analytical Chemistry and Detection Methods
The electrochemical properties of bisphenol Z and related compounds have been a subject of research. Novel methods using modified electrodes have been developed for the selective detection of BPA in the presence of other substances, offering pathways for the selective and sensitive detection of bisphenols in various samples, highlighting the importance of analytical chemistry in monitoring and controlling the presence of these compounds (Najafi et al., 2014).
Toxicological Assessments and Health Implications
Bisphenol Z, alongside other bisphenols, has been the focus of toxicological studies, especially concerning their potential as endocrine disruptors. Understanding their toxicokinetic behavior and organ-specific distribution, particularly in species like zebrafish, is crucial for assessing their environmental impact and potential health risks. Studies have provided insights into the distribution and kinetics of these pollutants, contributing to our understanding of their behavior in biological systems (Chelcea et al., 2022).
Safety And Hazards
Future Directions
Bisphenols, including Bisphenol Z, are of growing concern due to their global spread and environmental impact . They are now persistent components of natural ecosystems and can disrupt physiological responses of animals by interfering with hormone signaling . Future research will likely focus on understanding the full extent of these effects and finding ways to mitigate them.
properties
IUPAC Name |
4-[1-(4-hydroxyphenyl)cyclohexyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11,19-20H,1-3,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDLEVPIDBLVHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047963 | |
Record name | Bisphenol Z | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(4-hydroxyphenyl)cyclohexane | |
CAS RN |
843-55-0 | |
Record name | 1,1-Bis(4-hydroxyphenyl)cyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=843-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Cyclohexylidenebisphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000843550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bisphenol Z | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07485 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 843-55-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50761 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 843-55-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29881 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bisphenol Z | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-cyclohexylidenebisphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.525 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-CYCLOHEXYLIDENEBISPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ZF6464QY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.